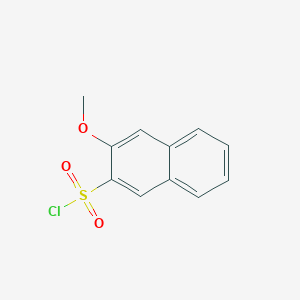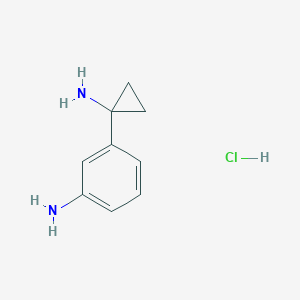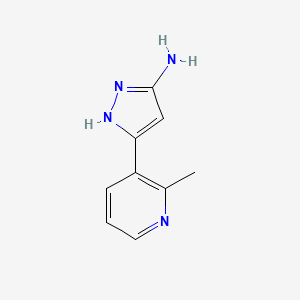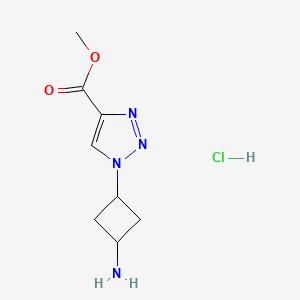
1-(Bromomethyl)-1,4,4-trifluorocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1,4,4-trifluorocyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a bromomethyl group and three fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1,4,4-trifluorocyclohexane typically involves the bromination of 1-methyl-1,4,4-trifluorocyclohexane. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent results. Additionally, the purification of the final product is often carried out using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-1,4,4-trifluorocyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents, although these reactions are less common compared to substitution and elimination.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Major Products:
Nucleophilic Substitution: Products include alcohols, amines, and thiols depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene.
Applications De Recherche Scientifique
1-(Bromomethyl)-1,4,4-trifluorocyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of fluorinated polymers and other materials with unique properties such as high thermal stability and chemical resistance.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1,4,4-trifluorocyclohexane primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The presence of fluorine atoms enhances the compound’s stability and influences its reactivity by inductive effects .
Comparaison Avec Des Composés Similaires
- 1-(Chloromethyl)-1,4,4-trifluorocyclohexane
- 1-(Iodomethyl)-1,4,4-trifluorocyclohexane
- 1-(Bromomethyl)-1,4,4-difluorocyclohexane
Comparison: 1-(Bromomethyl)-1,4,4-trifluorocyclohexane is unique due to the presence of three fluorine atoms, which significantly affect its chemical properties compared to its analogs. The bromomethyl group provides a balance between reactivity and stability, making it more versatile in synthetic applications compared to the chloromethyl and iodomethyl derivatives .
Propriétés
Formule moléculaire |
C7H10BrF3 |
|---|---|
Poids moléculaire |
231.05 g/mol |
Nom IUPAC |
1-(bromomethyl)-1,4,4-trifluorocyclohexane |
InChI |
InChI=1S/C7H10BrF3/c8-5-6(9)1-3-7(10,11)4-2-6/h1-5H2 |
Clé InChI |
XPICDALBSLHLGP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1(CBr)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


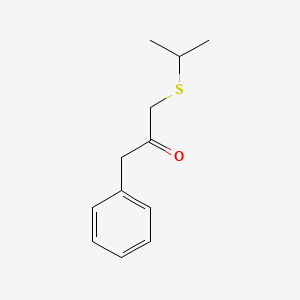
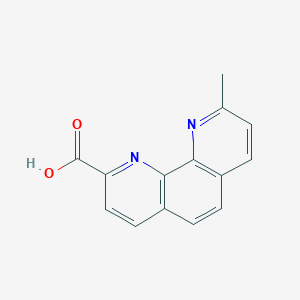
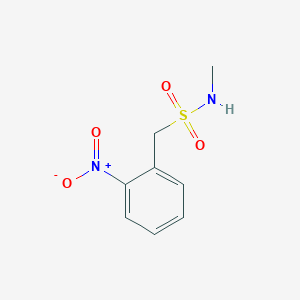


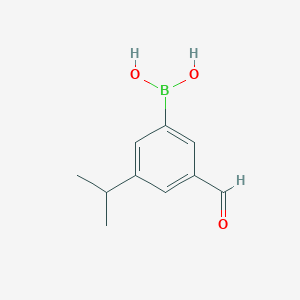
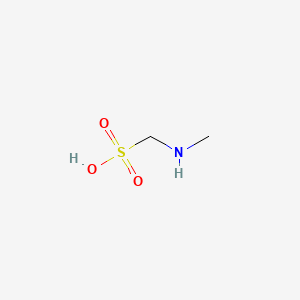
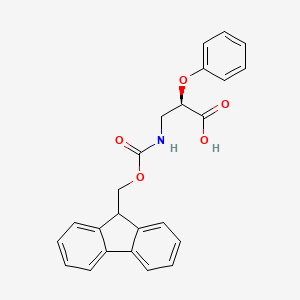
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13477153.png)

